molecular formula C19H15N3O3S3 B12122369 N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide

N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide

Cat. No.: B12122369
M. Wt: 429.5 g/mol
InChI Key: UWQZSMFUAGEIRL-BOPFTXTBSA-N
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Description

N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide is a synthetic hybrid compound designed for antimicrobial research, combining the pharmacophores of a thiazolidinone core and an indole ring system. This structural motif is the subject of ongoing investigation in medicinal chemistry for developing new agents against drug-resistant pathogens . Compounds within this chemical class have demonstrated promising, broad-spectrum experimental activity against a range of Gram-positive and Gram-negative bacteria, with efficacy in studies sometimes exceeding that of reference drugs like ampicillin and streptomycin . Notably, such derivatives have shown potent activity against challenging strains like Methicillin-resistant Staphylococcus aureus (MRSA), where some analogs were more effective than ampicillin, highlighting their potential value for researching treatments against multi-drug resistant bacteria . The mechanism of action for this chemical class is under investigation but may involve the inhibition of bacterial enzymes such as Mur B, a key player in the biosynthesis of the bacterial cell wall . Additionally, similar structures exhibit significant experimental antifungal activity, potentially through the inhibition of the fungal enzyme CYP51 (lanosterol 14α-demethylase), which is crucial for ergosterol biosynthesis . This dual potential for antibacterial and antifungal action makes it a compelling candidate for microbiological and mechanistic studies. Researchers value this compound for exploring novel strategies to overcome antimicrobial resistance. It is provided strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C19H15N3O3S3

Molecular Weight

429.5 g/mol

IUPAC Name

N-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide

InChI

InChI=1S/C19H15N3O3S3/c1-21-12-13(15-9-5-6-10-16(15)21)11-17-18(23)22(19(26)27-17)20-28(24,25)14-7-3-2-4-8-14/h2-12,20H,1H3/b17-11-

InChI Key

UWQZSMFUAGEIRL-BOPFTXTBSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)NS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Schiff Base Formation

The initial step involves reacting benzenesulfonamide derivatives with aromatic aldehydes to form Schiff bases. For example, benzenesulfonyl hydrazide is condensed with substituted benzaldehydes in tetrahydrofuran (THF) under reflux for 6–8 hours. This reaction typically achieves yields of 70–85%, with zinc chloride often employed as a catalyst to accelerate imine bond formation.

Table 1: Representative Reaction Conditions for Schiff Base Synthesis

Aldehyde ComponentSolventCatalystTemperature (°C)Yield (%)
1-Methylindole-3-carbaldehydeTHFZnCl₂8078
5-Nitro-2-furaldehydeEthanolNone7082

Thiazolidinone Cyclization

The Schiff base intermediate undergoes cyclization with mercaptoacetic acid to form the 2-thioxo-1,3-thiazolidin-4-one core. This reaction is conducted in dimethylformamide (DMF) at 100–120°C for 8–12 hours, with yields ranging from 65% to 80%. The mechanism proceeds via nucleophilic attack of the thiol group on the imine carbon, followed by intramolecular cyclization and dehydration.

Key Optimization Parameters:

  • Solvent: Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state.

  • Catalyst: Anhydrous zinc chloride improves cyclization efficiency by coordinating with sulfur and oxygen atoms.

  • Stoichiometry: A 1:1.25 molar ratio of Schiff base to mercaptoacetic acid minimizes side reactions.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol/ethanol mixtures. Nuclear magnetic resonance (NMR) spectroscopy confirms the Z-configuration through characteristic coupling constants (J=1214HzJ = 12–14 \, \text{Hz}) between the indole methylidene and thiazolidinone protons. High-resolution mass spectrometry (HRMS) validates the molecular formula C19H15N3O3S3\text{C}_{19}\text{H}_{15}\text{N}_{3}\text{O}_{3}\text{S}_{3} with an exact mass of 429.027555 g/mol.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times. For instance, Knoevenagel condensation under microwave conditions (100°C, 30 minutes) achieves 80% yield with comparable stereoselectivity. This method reduces energy consumption and improves scalability.

Solvent-Free Approaches

Green chemistry protocols utilize mechanochemical grinding of reactants in the presence of catalytic SiO2SO3H\text{SiO}_{2}-\text{SO}_{3}\text{H}, achieving 70% yield for the thiazolidinone intermediate. While environmentally friendly, this method requires rigorous optimization to prevent decomposition.

Challenges and Limitations

  • Stereochemical Control: Maintaining Z-selectivity during Knoevenagel condensation demands precise control over base strength and reaction temperature.

  • Side Reactions: Over-condensation or oxidation of the thioxo group can occur under prolonged heating, necessitating inert atmospheres.

  • Scalability: Multi-step purification processes increase production costs, particularly for chromatographic separations .

Chemical Reactions Analysis

Core Thiazolidinone Formation

The thiazolidinone core is synthesized via cyclization reactions. A common approach involves:

  • Condensation of thioketones with amines or cyclization of thiourea derivatives with α-halo carbonyl compounds.

  • Knoevenagel condensation to introduce the (5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene] moiety. This step uses indole-3-carbaldehyde derivatives and 2-thioxo-1,3-thiazolidin-4-ones under acidic conditions (acetic acid, ammonium acetate) to yield the Z-configured product .

Example reaction conditions :

  • Microwave irradiation at 100–150°C for 10–30 minutes .

  • Yields exceeding 85% for analogous compounds .

Sulfonamide Functionalization

The benzenesulfonamide group is introduced via nucleophilic substitution:

  • Reaction of the thiazolidinone amine with benzenesulfonyl chloride in dichloromethane or THF.

  • Base catalysis (e.g., triethylamine) to deprotonate the amine and drive the reaction .

Key characterization data :

  • Z-isomer confirmation : The 5-methylidene proton appears as a singlet at δ 8.20–7.94 ppm in 1H^1H NMR, consistent with Z-geometry .

  • Sulfonamide signature : IR bands at ~1350 cm1^{-1} (S=O asymmetric stretch) and ~1160 cm1^{-1} (S=O symmetric stretch) .

Enzyme Inhibition

The compound interacts with kinase and microbial targets:

Target EnzymeInhibition (IC50_{50})MechanismSource
DYRK1A0.028 μM (analog)Competitive ATP-binding site inhibition
E. coli Mur B37.9–113.8 μM (MIC)Disruption of peptidoglycan synthesis
Fungal CYP5148.2–124.5 μM (MIC)Lanosterol 14α-demethylase inhibition

Antimicrobial Activity

Derivatives exhibit broad-spectrum activity:

Bacterial StrainMIC (μM)MBC (μM)
Staphylococcus aureus37.957.8
Methicillin-resistant S. aureus89.4118.3
Pseudomonas aeruginosa113.8153.2

Data adapted from structurally related compounds .

Hydrolytic Stability

  • Thioxo group susceptibility : The 2-thioxo moiety undergoes hydrolysis in alkaline conditions to form disulfides or sulfonic acids .

  • pH-dependent degradation : Stable at pH 4–7 but degrades rapidly at pH > 9 .

Photoreactivity

  • Indole moiety : Prone to UV-induced dimerization, requiring storage in amber vials .

Comparative Reactivity with Analogues

Compound ClassKey Structural DifferenceBiological Activity Comparison
3-Amino-5-(indolyl)methylene thiazolidinonesAmino substitution at C3Higher antibacterial potency
4-Oxo thiazolidinonesAbsence of indole moietyReduced kinase inhibition
Thiazole derivativesThiazole instead of thiazolidinoneBroader pharmacokinetic profile

Synthetic Optimization Strategies

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes vs. 6 hours) .

  • Solvent selection : Ethanol/water mixtures improve yield (92%) compared to DMF (78%) .

  • Catalyst screening : Ammonium acetate outperforms piperidine in Z-selectivity (95% vs. 82%) .

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for targeting kinase-driven pathologies and resistant microbial strains. Further studies on pharmacokinetics and in vivo efficacy are warranted to advance therapeutic applications.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds related to thiazolidinone derivatives. For instance, derivatives of thiazolidinones have shown promising cytotoxic effects against various cancer cell lines, including:

  • Colon Cancer (HCT116)
  • Breast Cancer (MCF7)
  • Cervical Cancer (HeLa)

In one study, compounds similar to N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide exhibited significant activity against these cell lines, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives can exhibit antimicrobial activity. For example, studies on related compounds have demonstrated effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the thiazolidinone core.
  • Introduction of the indole moiety.
  • Sulfonamide functionalization.

This synthetic route allows for the development of various derivatives that can be screened for enhanced biological activity .

Case Studies and Research Findings

Several case studies have documented the efficacy of related compounds:

StudyCompound TestedCell LinesResults
Thiazolidinone Derivative AHCT116, MCF7IC50 values indicating significant cytotoxicity
Thiazolidinone Derivative BHeLaSelective inhibition observed
Thiazolidinone Derivative CVarious bacterial strainsEffective antimicrobial activity

These findings underline the importance of exploring the full therapeutic potential of N-{(5Z)-5-[...]} through further research.

Mechanism of Action

The mechanism of action of N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can intercalate with DNA, while the thiazolidinone ring can inhibit enzymes by binding to their active sites. The benzenesulfonamide group enhances the compound’s solubility and facilitates its transport within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues differ primarily in substituents at the 5-position (methylidene group) and the nitrogen-linked moiety (sulfonamide/amide groups). Key examples include:

Compound Name Substituent at 5-position Nitrogen-Linked Group Key Features
Target Compound (1-Methyl-1H-indol-3-yl)methylidene Benzenesulfonamide Z-configuration, indole-methyl for lipophilicity, sulfonamide for H-bonding
N-[(5Z)-5-(1-Ethyl-2-oxoindol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide 1-Ethyl-2-oxoindol-3-ylidene 4-Methylbenzamide Ethyl group increases steric bulk; benzamide reduces solubility
(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (1-Methylindol-3-yl)methylene 3-Hydroxyphenyl Hydroxyl group enhances polarity and potential antioxidant activity
N-[(5Z)-5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide 4-Ethoxy-3-methoxybenzylidene Benzenesulfonamide Methoxy/ethoxy groups improve membrane permeability
3-[(5Z)-4-Oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide Thiophen-2-ylmethylidene N-Phenylpropanamide Thiophene enhances π-stacking; propanamide increases flexibility

Physicochemical Properties

Property Target Compound 4-Methylbenzamide Analogue () Thiophene Derivative ()
Molecular Weight ~445.5 g/mol ~414.5 g/mol ~385.5 g/mol
LogP ~3.2 (predicted) ~2.8 ~2.5
Hydrogen Bond Donors 2 (sulfonamide NH, thioxo S) 1 (amide NH) 2 (thioxo S, propanamide NH)
Solubility Moderate (DMSO-soluble) Low (requires DMF) High (ethanol/water mixtures)

Spectroscopic Characterization

  • IR Spectroscopy: Target compound: C=O (1670–1700 cm⁻¹), C=S (1250–1300 cm⁻¹), and sulfonamide S=O (1150–1200 cm⁻¹) . Analogues with nitro groups (e.g., ) show NO₂ stretches at ~1520 cm⁻¹ .
  • NMR :
    • Indole protons resonate at δ 7.2–8.1 ppm (e.g., target compound), whereas thiophene protons () appear at δ 6.8–7.4 ppm .

Computational and Crystallographic Studies

  • Molecular Docking : Indole-based derivatives (e.g., target compound) exhibit stronger binding to microbial enzyme active sites (e.g., dihydrofolate reductase) than benzylidene analogues .
  • Crystallography: SHELX programs () confirm Z-configuration and planarity of the thiazolidinone core in analogues .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

A stepwise approach involving Knoevenagel condensation is typical for thiazolidinone derivatives. For example, reacting a substituted aldehyde (e.g., 1-methylindole-3-carbaldehyde) with 2-thioxo-thiazolidin-4-one precursors, followed by sulfonylation. Optimization includes adjusting solvents (e.g., ethanol or DMF), catalysts (e.g., piperidine), and reaction times (24–48 hours). Purification via column chromatography or recrystallization improves yield .

Q. Which spectroscopic techniques are critical for structural characterization, and what key markers should be prioritized?

  • FT-IR : Confirm the presence of C=O (1680–1720 cm⁻¹), C=S (1200–1250 cm⁻¹), and N-H stretches (3200–3400 cm⁻¹) .
  • NMR : Prioritize ¹H NMR signals for the indole methyl group (~δ 3.8 ppm), thiazolidinone protons (δ 4.5–5.5 ppm), and aromatic sulfonamide protons (δ 7.5–8.0 ppm). ¹³C NMR should confirm carbonyl (C=O, ~δ 170 ppm) and thiocarbonyl (C=S, ~δ 190 ppm) .
  • X-ray crystallography : Resolve stereochemistry (e.g., Z-configuration of the benzylidene group) .

Q. What purification strategies effectively isolate this compound and mitigate common by-products?

Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) to separate unreacted aldehydes or sulfonamide intermediates. Recrystallization in ethanol/water mixtures removes polar impurities .

Q. How should stability and degradation profiles be assessed under storage conditions?

Monitor stability via HPLC (C18 column, acetonitrile/water mobile phase) under varying temperatures (4°C, 25°C) and humidity. Degradation products (e.g., oxidized sulfones) can be identified using LC-MS .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and predicted spectral data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict NMR chemical shifts and IR vibrations. Compare computed results with experimental data to validate structural assignments. Discrepancies in aromatic proton shifts may arise from solvent effects, requiring implicit solvent models (e.g., PCM) .

Q. What mechanistic insights explain the reactivity of the thioxo group in oxidation/reduction reactions?

The thioxo group (C=S) undergoes oxidation with H₂O₂ or mCPBA to form sulfoxides/sulfones, altering bioactivity. Reduction with NaBH₄ converts it to a thiazolidine (C-SH), impacting hydrogen-bonding interactions. Monitor these reactions via TLC and characterize products via HRMS .

Q. How can palladium-catalyzed reductive cyclization modify the indole moiety?

Use Pd/C or Pd(OAc)₂ with formic acid as a hydrogen source to reduce nitro groups or facilitate cyclization. This method introduces fused heterocycles, enhancing bioactivity. Optimize catalyst loading (5–10 mol%) and reaction time (6–12 hours) .

Q. What strategies elucidate structure-activity relationships (SAR) for bioactivity enhancement?

Synthesize analogs with varied substituents on the indole (e.g., halogenation) or sulfonamide (e.g., alkyl/aryl groups). Test against targets like hemoglobin subunits (α/β) via molecular docking (AutoDock Vina) and validate with SPR or ITC binding assays .

Q. How does the Z-configuration of the benzylidene group influence electronic properties?

The Z-configuration creates a planar geometry, enhancing conjugation between the indole and thiazolidinone moieties. UV-Vis spectroscopy (λmax ~350–400 nm) and DFT-calculated HOMO-LUMO gaps (~3–4 eV) confirm extended π-delocalization, critical for redox activity .

Q. What experimental and computational approaches validate target binding (e.g., hemoglobin subunits)?

Combine molecular docking (PDB: 1HHO for hemoglobin) with MD simulations (GROMACS) to assess binding stability. Experimentally, use fluorescence quenching assays to measure binding constants (Kd) and competitive ELISA to confirm specificity .

Methodological Notes

  • Contradiction Management : Conflicting spectral data (e.g., NMR shifts) should be cross-validated using 2D techniques (HSQC, HMBC) or alternative synthetic routes .

  • Data Tables :

    Key Spectral Markers FT-IR (cm⁻¹) ¹H NMR (ppm) ¹³C NMR (ppm)
    Thiazolidinone C=O1680–1720~170
    Indole C-H6.8–7.5 (m)110–130
    Sulfonamide S=O1150–1200

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